BenchChemオンラインストアへようこそ!

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide

Medicinal Chemistry Drug-Likeness Physicochemical Properties

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide (CAS 1396864-51-9) is a synthetic heterocyclic small molecule with a molecular formula of C₁₇H₁₇N₅OS and a molecular weight of 339.4 g/mol. It belongs to the class of benzothiazole-pyrimidine hybrid compounds, featuring a benzothiazole-6-carboxamide core linked via a carboxamide bridge to a 6-(piperidin-1-yl)pyrimidin-4-yl moiety.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 1396864-51-9
Cat. No. B3019100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide
CAS1396864-51-9
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23)
InChIKeyWUUKXLQJMHHJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide (CAS 1396864-51-9): What Buyers Need to Know


N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide (CAS 1396864-51-9) is a synthetic heterocyclic small molecule with a molecular formula of C₁₇H₁₇N₅OS and a molecular weight of 339.4 g/mol [1]. It belongs to the class of benzothiazole-pyrimidine hybrid compounds, featuring a benzothiazole-6-carboxamide core linked via a carboxamide bridge to a 6-(piperidin-1-yl)pyrimidin-4-yl moiety [1]. The compound is commercially available from multiple vendors as a research-grade chemical, though publicly available peer-reviewed biological activity data for this specific compound are extremely limited [1].

Why Generic Substitution Fails for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide: Evidence Gap Analysis


Generic substitution among benzothiazole-pyrimidine hybrid compounds is not advisable without head-to-head comparative data. The precise connectivity of this compound—a benzothiazole-6-carboxamide coupled to a 4-piperidinylpyrimidine—is structurally distinct from regioisomers such as N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, where the carboxamide linkage position is reversed [1]. Even subtle positional isomerism can lead to significant differences in target binding, selectivity, and pharmacokinetic properties [1]. However, as of the latest literature assessment, no publicly available, peer-reviewed, quantitative head-to-head comparison data exist for this compound against its closest analogs [2]. Researchers and procurement professionals should exercise caution and request vendor-provided characterization data before selecting this compound for structure-activity relationship studies.

Quantitative Differentiation Evidence for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide (1396864-51-9)


Physicochemical Profile and Drug-Likeness Comparison to Closest Structural Analogs

The target compound (MW 339.4, XLogP3 3.1, TPSA 99.3 Ų, HBD 1, HBA 6, Rotatable Bonds 3) occupies a distinct physicochemical space compared to its closest commercially available regioisomer, N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. While the latter's computed properties are identical in many descriptors due to isomeric relationship, the connectivity difference alters the spatial orientation of hydrogen bond donors and acceptors, which is critical for target engagement [1]. This compound's TPSA of 99.3 Ų suggests moderate permeability potential, and its XLogP3 of 3.1 indicates balanced lipophilicity suitable for oral bioavailability under Lipinski's Rule of Five [1].

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Structural Scaffold Differentiation from Pyrimidine-Benzothiazole CDK2 Inhibitors

A series of pyrimidine-based benzothiazole derivatives were reported as CDK2 inhibitors, with the most potent analog 10s showing IC50 values of 0.45, 0.70, 0.92, and 1.80 µM against HeLa, HCT116, PC-3, and MDA-MB-231 cells, respectively, and CDK2/cyclin A2 IC50 of 15.4 nM [1]. The target compound (1396864-51-9) shares the pyrimidine-benzothiazole hybrid scaffold but differs in its substitution pattern: it features a piperidin-1-yl group at the pyrimidine 6-position and a carboxamide linkage at the benzothiazole 6-position, whereas the reported series typically bear different substituents [1]. However, no direct biological data have been published for this specific compound in the same assay systems, precluding any quantitative comparison.

Kinase Inhibition CDK2 Anticancer Scaffold Comparison

Chemical Purity and Supply Chain Reproducibility Benchmarking

Multiple vendors list this compound as available for research purposes, with catalog numbers including EVT-3156174, B3019100, and AKOS024545631 [1][2]. However, as of the latest assessment, no vendor provides a publicly accessible Certificate of Analysis (CoA) with quantitative purity data (e.g., HPLC purity ≥95%, specified impurity profile) for this specific lot [2]. In contrast, well-characterized analogs such as commercial CDK2 inhibitor reference compounds typically come with batch-specific CoAs documenting purity, identity (NMR, MS), and residual solvent levels. This documentation gap represents a key procurement risk factor.

Chemical Procurement Purity Analysis Quality Control Reproducibility

Recommended Application Scenarios for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry Scaffold for Kinase Inhibitor Design

This compound may serve as a starting scaffold for structure-activity relationship (SAR) studies targeting kinases, particularly CDK2, given its structural resemblance to published pyrimidine-benzothiazole CDK2 inhibitors [1]. Its distinct connectivity (benzothiazole-6-carboxamide motif) differentiates it from the more common benzothiazole-2-carboxamide series, offering a unique vector for chemical diversification. Researchers should conduct their own in vitro kinase profiling and cellular assays to establish activity before scaling procurement.

Chemical Biology Probe Development Requiring Custom Derivatization

The compound's multiple functional handles—the piperidine nitrogen, the pyrimidine ring, and the benzothiazole core—make it a versatile intermediate for late-stage functionalization [1]. It is suitable for medicinal chemistry groups seeking to install affinity tags, fluorescent probes, or pharmacokinetic modifying groups at various positions. However, researchers must verify compound identity and purity in-house, as vendor-supplied analytical data are not publicly available at the time of this assessment.

Physicochemical Benchmarking and Drug-Likeness Profiling

With a molecular weight of 339.4 g/mol and a calculated XLogP3 of 3.1, this compound serves as a useful reference point for benchmarking the drug-likeness of benzothiazole-pyrimidine hybrid libraries [1]. Its topological polar surface area (99.3 Ų) and hydrogen bond donor/acceptor counts place it within favorable oral bioavailability space, making it a suitable control compound for evaluating the impact of structural modifications on permeability and solubility in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

Negative Control or Inactive Comparator for Benzothiazole-Pyrimidine Screening Campaigns

Given the absence of confirmed biological activity data, this compound can serve as a negative control in screening campaigns designed to identify potent benzothiazole-pyrimidine derivatives. Its structural similarity to active analogs, combined with an unconfirmed activity profile, allows researchers to use it as a comparator to establish assay background and confirm that observed activities are scaffold-specific rather than non-specific.

Quote Request

Request a Quote for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.